9,10-Dioxo Ketotifen
Overview
Description
Ketotifen Impurity G is a pharmaceutical primary standard from the ketotifen API family . It is also known as 4-(1-Methylpiperidin-4-ylidene)-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-9,10-dione . It is intended for use in laboratory tests only as specifically prescribed in the European Pharmacopoeia .
Molecular Structure Analysis
The empirical formula of Ketotifen Impurity G is C19H17NO2S . The molecular weight is 323.41 . The InChI key is SEWPKRUDHMXTMH-UHFFFAOYSA-N .Scientific Research Applications
Immunologic and Therapeutic Aspects
Ketotifen, including its impurities like Ketotifen Impurity G, has shown significant potential in immunologic and therapeutic aspects. Studies have highlighted its effectiveness in asthma prophylaxis and anti-allergic activities. For example, it has been observed to prevent cutaneous and lung anaphylaxis, inhibit mediator release from various cells, reduce human neutrophil activation, and demonstrate H1-receptor antagonism. This positions ketotifen as a suitable candidate for long-term prophylaxis of bronchial asthma and treatment of other allergic disorders like allergic rhinitis and conjunctivitis, food allergy, and urticaria (Craps, 1985).
Effect on Nitric Oxide Synthase Activity
A study on the effect of ketotifen on nitric oxide synthase (NOS) activity in colonic mucosa and renal tissues showed that ketotifen significantly increased NOS activity. This implies a potential therapeutic application of ketotifen impurities in modulating NOS activity, which could have implications in various physiological and pathophysiological processes (Heyman et al., 1997).
Effects on Eosinophils
Ketotifen has been studied for its effects on eosinophils, particularly in the context of allergic responses. A research examining its impact on the production of reactive oxygen species from eotaxin-primed human eosinophils revealed that ketotifen at certain concentrations could significantly reduce the production of these species. This suggests its potential utility in treating allergic diseases through anti-eosinophilic effects (Yamada et al., 2003).
Applications in Drug Delivery Systems
Ketotifen's role in drug delivery systems has been explored, particularly in the context of eye drops and transdermal systems. Studies have investigated the uptake and release of ketotifen by different materials, such as contact lenses, suggesting its feasibility in controlled drug delivery (Soluri et al., 2012).
Other Therapeutic Applications
Additional research has delved into various therapeutic applications of ketotifen, such as its potential in reversing multidrug resistance in cancer cells and alleviating cardiotoxicity induced by certain drugs. This indicates a broader spectrum of clinical applications for ketotifen and its impurities beyond its traditional use in treating allergic conditions (Zhang & Berger, 2003).
Mechanism of Action
- Histamine H1 Receptors : 9,10-Dioxo Ketotifen acts as a potent and non-competitive antagonist of histamine H1 receptors . By blocking these receptors, it mitigates allergic responses mediated by histamine.
- Mast Cell Stabilization : this compound stabilizes mast cells, preventing the release of allergic and inflammatory mediators like histamine and leukotrienes C4 . This action contributes to its anti-allergic effects.
Target of Action
Mode of Action
Pharmacokinetics
Properties
IUPAC Name |
2-(1-methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaene-8,9-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S/c1-20-9-6-12(7-10-20)16-13-4-2-3-5-14(13)17(21)18(22)19-15(16)8-11-23-19/h2-5,8,11H,6-7,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWPKRUDHMXTMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=C(C(=O)C(=O)C4=CC=CC=C42)SC=C3)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80314399 | |
Record name | NSC282482 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80314399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43076-16-0 | |
Record name | NSC282482 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282482 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC282482 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80314399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1-Methyl-4-piperidinylidene)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-9,10-dione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83L78F2PTA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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